molecular formula C11H16N2O2 B153021 tert-Butyl (4-aminophenyl)carbamate CAS No. 71026-66-9

tert-Butyl (4-aminophenyl)carbamate

Cat. No. B153021
CAS RN: 71026-66-9
M. Wt: 208.26 g/mol
InChI Key: WIVYTYZCVWHWSH-UHFFFAOYSA-N
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Description

Tert-Butyl (4-aminophenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is characterized by the presence of a tert-butyl carbamate group attached to an aromatic ring that contains an amino group.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives has been explored in several studies. For instance, an enantioselective synthesis involving an iodolactamization step was used to produce a benzyl carbamate derivative, which is a potent CCR2 antagonist intermediate . Another study described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was optimized, achieving a total yield of 81% through acylation, nucleophilic substitution, and reduction steps .

Molecular Structure Analysis

The molecular structure of this compound derivatives typically includes a tert-butyl group for protection, which can be removed under certain conditions. The presence of the amino group on the aromatic ring allows for further functionalization and the introduction of chirality in the molecule, which is crucial for the synthesis of enantiomerically pure compounds .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are versatile intermediates that can undergo various chemical transformations. For example, they can be used in lipase-catalyzed transesterification reactions for kinetic resolution, leading to optically pure enantiomers . They also serve as handles in solid-phase synthesis of peptide alpha-carboxamides, showing resistance to acidolysis and allowing for efficient cleavage under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives depend on the specific substituents and functional groups present in the molecule. These properties influence their reactivity and stability, which are critical for their use in organic synthesis and pharmaceutical applications. For example, the stability of the carbamate linkage to acidolysis is an important consideration in solid-phase synthesis . The enantioselectivity and efficiency of synthesis methods, as well as the yield and purity of the final product, are also key factors that are thoroughly investigated in the studies .

Scientific Research Applications

Synthesis and Optimization of tert-Butyl (4-aminophenyl)carbamate Derivatives

This compound and its derivatives are crucial intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291). Zhao et al. (2017) reported a rapid synthetic method for one such derivative, synthesized through acylation, nucleophilic substitution, and reduction steps, achieving an 81% total yield across three steps Zhao et al., 2017.

Metalation and Alkylation Studies

Sieburth et al. (1996) studied tert-butyl carbamate derivatives of aminomethyltrialkylsilanes for their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile. This study revealed that metalation is rapid and efficient, opening pathways for the synthesis of α-functionalized α-amino silanes Sieburth et al., 1996.

Biocatalysis and Enantioselective Synthesis

Enzymatic Kinetic Resolution

Piovan et al. (2011) explored the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, using lipase-catalyzed transesterification. This process led to the production of optically pure (R)- and (S)-enantiomers, demonstrating significant enantioselectivity (E > 200) and providing a method to obtain chiral organoselenanes and organotelluranes Piovan et al., 2011.

Deprotection and Chemical Reactivity

Aqueous Phosphoric Acid in Deprotection

Li et al. (2006) highlighted the use of aqueous phosphoric acid as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers good selectivity and mild reaction conditions, preserving the stereochemical integrity of substrates and demonstrating high yields in the deprotection process Li et al., 2006.

Curtius Rearrangement for Boc-protected Amines

Lebel and Leogane (2005) presented a mild and efficient one-pot Curtius rearrangement process to form tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. This method is compatible with various substrates, allowing the formation of protected amino acids in high yields at low temperatures Lebel & Leogane, 2005.

Glycosylative Transcarbamylation

Henry and Lineswala (2007) reported the transformation of tert-butyl carbamates under glycosylation conditions to produce anomeric 2-deoxy-2-amino sugar carbamates efficiently. The process exhibited good tolerance to various protecting groups and enabled the generation of unnatural glycopeptide building blocks Henry & Lineswala, 2007.

Safety and Hazards

Tert-Butyl (4-aminophenyl)carbamate should not be ingested or inhaled, and contact with skin or eyes should be avoided . It should be stored in a dry, cool, and well-ventilated place and kept away from strong oxidizing agents .

Future Directions

Carbamate derivatives like tert-Butyl (4-aminophenyl)carbamate have received much attention due to their application in drug design and discovery . They are increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Therefore, the future research directions could involve exploring new synthesis methods, studying their biological activities, and developing new drugs based on this compound.

properties

IUPAC Name

tert-butyl N-(4-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVYTYZCVWHWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991332
Record name tert-Butyl (4-aminophenyl)carbamate
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Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71026-66-9
Record name tert-Butyl (4-aminophenyl)carbamate
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Record name tert-Butyl (4-aminophenyl)carbamate
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Record name tert-Butyl (4-aminophenyl)carbamate
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Record name tert-butyl (4-aminophenyl)carbamate
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Synthesis routes and methods

Procedure details

To a solution of p-phenylenediamine (16.2 g) and triethylamine (20.8 ml) in DMF (80 ml) was added di-tert-butyl carbonate (34.4 ml). The reaction mixture was stirred at room temperature for 8 hr and diluted with ethyl acetate. The ethyl acetate solution was washed with water and saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated. The residue was purified by silica gel column (hexane/ethyl acetate=4/1 to ethyl acetate), and the resultant product was recrystallized from ethyl acetate/hexane to give the title compound as a colorless powder (29.2 g, 95%).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
34.4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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